4-Benzoyl-2-methylpyridine
Overview
Description
4-Benzoyl-2-methylpyridine is an organic compound with the molecular formula C13H11NO. It has a molecular weight of 197.24 . The compound is also known by its IUPAC name, (2-methyl-4-pyridinyl)(phenyl)methanone .
Molecular Structure Analysis
The InChI code for 4-Benzoyl-2-methylpyridine is 1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring with a methyl group at the 2-position and a benzoyl group at the 4-position.Scientific Research Applications
Phenylation Reactions :
- Vidal, Court, and Bonnier (1974) studied the phenylation of 4-methylpyridine with benzoyl peroxide, revealing insights into the reactivity of nuclear positions in 4-methylpyridine towards phenyl radicals under different benzoyl peroxide concentrations (Vidal, Court, & Bonnier, 1974).
Intermediate Formation in Chemical Reactions :
- Binkley and Sivik (1986) discovered that treatment of certain compounds with triflic anhydride in the presence of 4-methylpyridine leads to the formation of novel and highly unstable intermediates, which further react to form different products (Binkley & Sivik, 1986).
Chemical Structure and Reactivity Analysis :
- Gawinecki et al. (2006) explored the effect of π-electron delocalization on the tautomeric equilibria of benzoannulated 2-methylpyridines, providing insights into the structural and electronic factors influencing these compounds (Gawinecki et al., 2006).
Electrochemical Studies :
- Leventis et al. (2003) conducted a study on the electrochemical reduction of 4-benzoyl-N-(4-substituted Benzyl)pyridinium cations, which provided valuable information on substitution effects and linear free energy relationships in these compounds (Leventis et al., 2003).
Polymer Chemistry Applications :
- Fuoss and Strauss (1948) investigated poly-4-vinylpyridonium chloride and poly-4-vinyl-N-n-butylpyridonium bromide, derivatives related to 4-benzoyl-2-methylpyridine, demonstrating their properties and behaviors in solutions (Fuoss & Strauss, 1948).
Optimization in Electrophoretic Separation :
- Wren (1991) focused on optimizing pH for the electrophoretic separation of substituted methylpyridines, which is relevant to the
Mass Spectroscopy Studies :
- Zakharov et al. (1987) conducted a mass spectroscopic study of various 4-benzoyl- and 4-benzylpyridine derivatives, providing insights into fragmentation patterns and the effects of substituents on the pyridine ring (Zakharov et al., 1987).
Organometallic Chemistry and Ligand Bonding :
- Fish, Baralt, and Kim (1991) explored the bonding of heteroaromatic nitrogen ligands to rhodium dication, using 4-methylpyridine and related compounds to study structure-reactivity relationships (Fish, Baralt, & Kim, 1991).
Synthesis of Novel Compounds :
- Hepp et al. (1993) described the synthesis and decomposition of a novel carboxylate precursor to indium oxide, utilizing a reaction with 4-methylpyridine (Hepp et al., 1993).
Catalysis and Ring Expansion Studies :
- Ardura and López (2007) investigated the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine, which relates to the reactivity and applications of 4-benzoyl-2-methylpyridine in catalytic processes (Ardura & López, 2007).
Redox Chemistry and Free Energy Relationships :
- Leventis et al. (2002) focused on the redox chemistry of 4-benzoyl-N-methylpyridinium cations, revealing important aspects of their redox potential and electron transfer processes (Leventis et al., 2002).
properties
IUPAC Name |
(2-methylpyridin-4-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-9-12(7-8-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVNVYVPNLZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512791 | |
Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-2-methylpyridine | |
CAS RN |
59576-25-9 | |
Record name | (2-Methylpyridin-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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